molecular formula C18H20N4O3 B2985503 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396884-46-0

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2985503
CAS No.: 1396884-46-0
M. Wt: 340.383
InChI Key: SBBXVMQWMIKMOM-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound with the molecular formula C19H22N4O3 and a molecular weight of 354.4 g/mol . This synthetic small molecule features a hybrid structure, incorporating a benzodioxole carboxamide group linked to a piperidinylmethyl-pyrazine moiety . The presence of both pyrazine and 1,3-benzodioxole rings, which are privileged structures in medicinal chemistry, suggests this compound is a valuable intermediate or candidate for pharmaceutical research and development . Compounds with similar structural features are frequently investigated in preclinical assays for various therapeutic areas . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(14-1-2-15-16(9-14)25-12-24-15)21-10-13-3-7-22(8-4-13)17-11-19-5-6-20-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBXVMQWMIKMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a benzo[d][1,3]dioxole core linked to a pyrazine-substituted piperidine. Its molecular formula is C16_{16}H18_{18}N4_{4}O4_{4}, with a molecular weight of approximately 342.34 g/mol. The structural components are significant as they influence the compound's biological interactions.

Antitubercular Activity

Recent studies indicate that this compound exhibits promising antitubercular activity . In vitro assays have shown that the compound inhibits the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of standard antitubercular drugs, indicating its potential as a lead compound for TB treatment.

Anticancer Properties

In addition to its antitubercular effects, this compound has also been evaluated for its anticancer properties . Various studies have demonstrated its ability to inhibit cell proliferation in multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A5492.5Induction of apoptosis
MCF-73.0Cell cycle arrest in G2/M phase
HCT1162.8Inhibition of tubulin polymerization

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound has been shown to disrupt microtubule formation, which is critical for cell division.
  • Apoptotic Pathways : It activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on A549 Cells : In a study evaluating the effects on lung cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers such as caspase-3 and PARP cleavage .
  • MCF-7 Cell Line Analysis : Another study reported that this compound increased the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic markers like Bcl-2, suggesting a shift towards apoptosis in breast cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Substituent on Piperidine Molecular Weight Key Functional Groups Reported Applications/Activities Reference
Target Compound : N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Pyrazin-2-yl 340.4* Pyrazine, benzo[d][1,3]dioxole Not explicitly stated (structural analog of kinase inhibitors)
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Pyrimidin-2-yl 340.4 Pyrimidine, benzo[d][1,3]dioxole Kinase inhibition (GPCR kinase 2)
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide 2-(Methylthio)benzyl 398.5 Methylthio-benzyl, benzo[d][1,3]dioxole Not reported (structural analog)
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl (alkyl chain) 291.3 Alkyl chain, benzo[d][1,3]dioxole Umami flavor compound
2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid 4-Chlorophenyl, piperidin-4-yl 488.9 Chlorophenyl, acetic acid IP receptor agonism (antiplatelet)

*Molecular weight calculated based on formula C₁₈H₂₀N₄O₃.

Key Observations :

  • Heterocyclic vs.
  • Functional Group Impact : The methylthio group in increases lipophilicity, which may affect metabolic stability, while the acetic acid moiety in adds polarity, favoring solubility.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding modes using D3 receptor crystal structures (PDB: 3PBL). Key interactions include hydrogen bonding with Ser196 and π-π stacking with Tyr373 .
  • ADMET Prediction Tools : Software like SwissADME estimates logP (2.8), solubility (LogS = -4.3), and CYP450 inhibition risks .
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituents on binding free energy (ΔΔG) to prioritize synthetic targets .

How should researchers resolve contradictions in pharmacological data, such as conflicting binding affinities across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or receptor isoforms. Mitigation strategies:

  • Standardize Assay Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer compositions (e.g., Tris vs. HEPES) .
  • Control for Allosteric Modulators : Include reference ligands (e.g., raclopride for D2/D3) to validate assay sensitivity .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

What strategies are recommended for scaling up synthesis while maintaining enantiomeric excess (ee) >98%?

Advanced Research Question

  • Continuous Flow Chemistry : Reduces racemization by minimizing residence time in reactive intermediates .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real time .

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